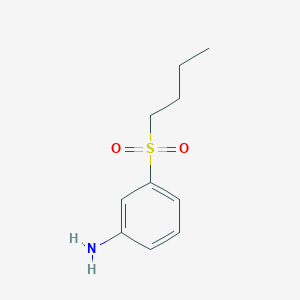

3-(Butane-1-sulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Butane-1-sulfonyl)aniline is a chemical compound with the CAS number 776247-30-4 . It is used in various chemical reactions and has applications in the field of organic synthesis .

Synthesis Analysis

The synthesis of sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can be achieved through various methods. One such method involves the use of sulfonyl fluorides in a visible-light-mediated sulfonylation of aniline derivatives . Another method involves the Fischer indolisation–indole N-alkylation sequence . These methods are generally high yielding and draw upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 3-(Butane-1-sulfonyl)aniline is characterized by the presence of an aniline (aromatic amine) group and a butane-1-sulfonyl group . The molecule contains multiple bonds, including aromatic bonds and a sulfonyl group .Chemical Reactions Analysis

Sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can undergo various chemical reactions. For instance, they can participate in visible-light-mediated sulfonylation reactions with sulfonyl fluorides . They can also be involved in Fischer indolisation–indole N-alkylation reactions .Scientific Research Applications

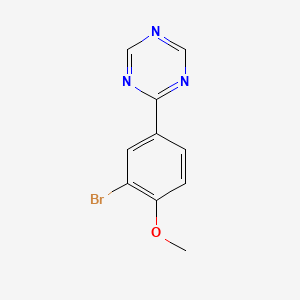

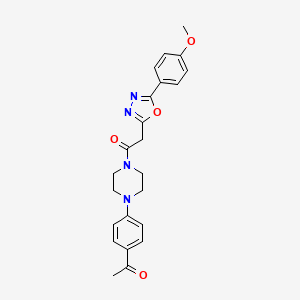

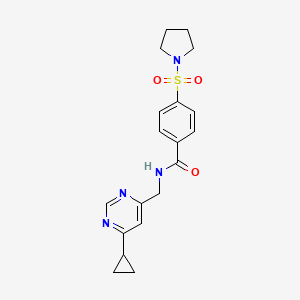

Drug Development and Medicinal Chemistry

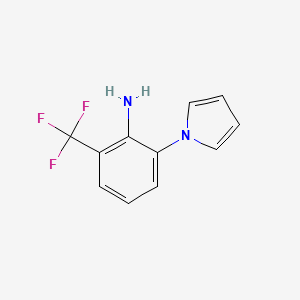

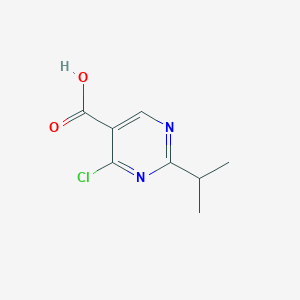

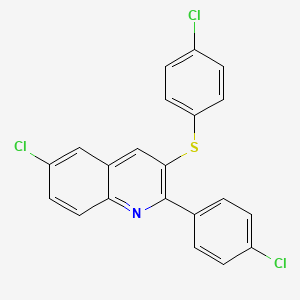

The sulfonylaniline motif combines both sulfonyl and amine groups, making it valuable for drug discovery. Many bioactive molecules discovered in the past 40 years contain amine units, and the sulfonyl group is also prevalent in diverse drugs. Examples include:

Visible-Light-Mediated Sulfonylation

Researchers have developed methods for synthesizing sulfonylanilines under mild conditions using visible-light-mediated sulfonylation. In this approach, sulfonyl fluoride serves as a modifiable and stable sulfonylation reagent. The method allows the late-stage sulfonylation of anilines, highlighting the advantages of using sulfonyl fluoride .

Electrochemical Synthesis

Other groups have achieved outstanding results by electrochemically synthesizing 2-sulfonylanilines from sulfinate salts and anilines .

Atom-Economic Routes

Efficient and atom-economic routes to diverse sulfonylated anilines are essential for both organic synthesis and pharmaceutical sciences .

Late-Stage Functionalization of Drugs

The utility of sulfonylation extends to late-stage functionalization of existing drugs, allowing modification and optimization .

Organic Synthesis and Beyond

Sulfonylanilines find applications beyond drug development, including their use as versatile building blocks in organic synthesis, agrochemicals, and materials science .

Mechanism of Action

Target of Action

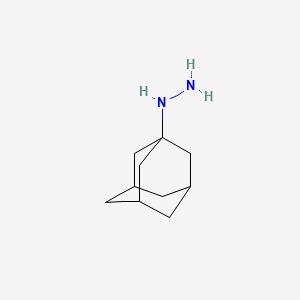

3-(Butane-1-sulfonyl)aniline is a chemical compound that is used in the synthesis of 1,2,3-trisubstituted indoles . The primary targets of this compound are aryl hydrazines, ketones, and alkyl halides, which are the building blocks for the synthesis of indoles .

Mode of Action

The compound interacts with its targets through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

The biochemical pathway affected by 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . The downstream effects of this pathway include the generation of densely substituted indole products .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight of 21330 and its chemical structure .

Result of Action

The result of the action of 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . These indoles are structurally diverse and bear varied and useful functionality .

Action Environment

The action of 3-(Butane-1-sulfonyl)aniline can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the Fischer indolisation–indole N-alkylation sequence is very rapid under certain conditions . Additionally, the compound’s reactivity may be affected by the pH of the environment, as amines can act as weak acids under certain conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-butylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQPOJXXWZKHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butane-1-sulfonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)